molecular formula C18H22N4O2 B3861951 N-(3-imidazol-1-ylpropyl)-5,7-dimethoxy-4-methylquinolin-2-amine

N-(3-imidazol-1-ylpropyl)-5,7-dimethoxy-4-methylquinolin-2-amine

Cat. No.: B3861951
M. Wt: 326.4 g/mol
InChI Key: SJQZPZBQGSROQZ-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-5,7-dimethoxy-4-methylquinolin-2-amine is a complex organic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-5,7-dimethoxy-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 5,7-dimethoxy-4-methylquinolin-2-amine with 3-bromopropylimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours. After completion, the reaction mixture is cooled, and the product is isolated by precipitation with ice-cold water and subsequent filtration .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-5,7-dimethoxy-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline or imidazole rings.

    Reduction: Reduced forms of the quinoline or imidazole rings.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-5,7-dimethoxy-4-methylquinolin-2-amine involves its interaction with molecular targets such as DNA and enzymes. The imidazole ring can coordinate with metal ions, facilitating binding to biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide
  • N-(3-aminopropyl)imidazole
  • 5,7-dimethoxy-4-methylquinoline

Uniqueness

N-(3-imidazol-1-ylpropyl)-5,7-dimethoxy-4-methylquinolin-2-amine is unique due to the combination of imidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5,7-dimethoxy-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-9-17(20-5-4-7-22-8-6-19-12-22)21-15-10-14(23-2)11-16(24-3)18(13)15/h6,8-12H,4-5,7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQZPZBQGSROQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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